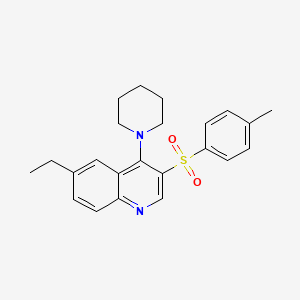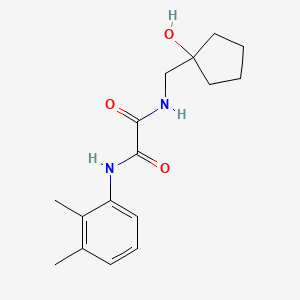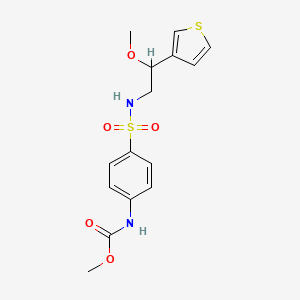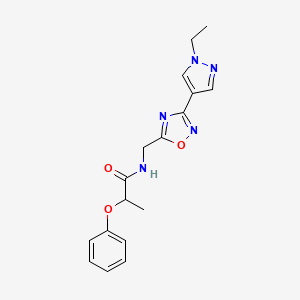
6-Ethyl-4-(piperidin-1-yl)-3-tosylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Heterocyclic compounds like pyrimidines offer a high degree of structural diversity and have proven to be broadly and economically useful as therapeutic agents . They demonstrate various biological activities and are significant in the pathophysiology of diseases .
Synthesis Analysis
Heterocyclic compounds can be synthesized in various ways. For instance, a series of 2,4,6-trisubstituted pyrimidines were synthesized by reacting chalcone with guanidine hydrochloride .Molecular Structure Analysis
Pyrimidine is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions . It forms a large group of heterocyclic compounds .Chemical Reactions Analysis
Heterocyclic compounds like pyrimidines can undergo a variety of chemical reactions. For example, a series of pyrrolo[2,3-d]pyrimidine derivatives were developed .Physical And Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds can vary widely. For example, pyrimidine is much weaker base than pyridine and soluble in water .科学的研究の応用
Photopolymerization Initiating Performance
Compounds structurally related to 6-Ethyl-4-(piperidin-1-yl)-3-tosylquinoline have been explored for their photopolymerization initiating performance. For example, naphthalimide dyes with piperidinyl groups have shown good photopolymerization initiating performance and high migration stability in cured films. These findings suggest that compounds with piperidin-1-yl groups could be useful in polymer chemistry and materials science for developing light-sensitive polymers (Yang et al., 2018).
Synthesis of Novel Heterocyclic Compounds
Research into compounds with piperidin-1-yl groups includes the synthesis of novel heterocyclic compounds. For instance, derivatives involving ethyl and piperidin-1-yl groups have been synthesized for potential applications in the development of new chemical entities. This work highlights the role of these compounds in the exploration of new therapeutic agents and chemical reagents (Paronikyan et al., 2016).
Antimicrobial and Antifungal Activity
Compounds bearing piperidin-1-yl groups have been evaluated for their antimicrobial and antifungal activities. The synthesis of novel biquinoline derivatives, for example, has been shown to result in molecules with moderate antibacterial and antifungal activity against tested strains. This suggests the potential use of such compounds in the development of new antimicrobial agents (Shah et al., 2012).
Antiproliferative Activities
Research into 2,3-diarylquinoline derivatives, including those with piperidin-1-yl groups, has identified compounds with significant antiproliferative activities against various cancer cell lines. This indicates the potential for compounds within this chemical family to contribute to cancer research and therapy development (Tseng et al., 2011).
Catalytic Applications
The synthesis and study of complexes involving piperidin-1-yl groups have led to insights into their use as catalysts in chemical reactions. For example, chromium aryl complexes with N-donor ligands, including piperidin-1-yl quinoline, have been investigated for their potential as catalyst precursors in the selective trimerization of ethylene. This research points to the utility of such compounds in industrial catalysis and materials synthesis (Ronellenfitsch et al., 2014).
作用機序
将来の方向性
特性
IUPAC Name |
6-ethyl-3-(4-methylphenyl)sulfonyl-4-piperidin-1-ylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2S/c1-3-18-9-12-21-20(15-18)23(25-13-5-4-6-14-25)22(16-24-21)28(26,27)19-10-7-17(2)8-11-19/h7-12,15-16H,3-6,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHDYKFCPZNVBSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)C)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethyl-4-(piperidin-1-yl)-3-tosylquinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-N'-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2975854.png)
![N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2975855.png)
![N-[(E)-1-(methylsulfanyl)-2-nitroethenyl]-N-(1,1,3-trimethyl-2,3-dihydro-1H-inden-4-yl)amine](/img/structure/B2975858.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2975860.png)





![Methyl 4-{4-[(2-bromo-5,5-dimethyl-3-oxo-1-cyclohexenyl)amino]phenyl}butanoate](/img/structure/B2975870.png)


